3-Hydroxyazetidine hydrochloride
Overview
Description
3-Hydroxyazetidine hydrochloride is a chemical compound with the molecular formula C3H8ClNO. It is a white to off-white solid that is soluble in water, dimethyl sulfoxide, and methanol. This compound is an important intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyazetidine hydrochloride typically involves the cyclization of t-butylamine and epichlorohydrin, followed by acetylation and deacetylation reactions. The process can be summarized as follows :
Cyclization Reaction: t-Butylamine reacts with epichlorohydrin to form an intermediate.
Acetylation Reaction: The intermediate undergoes acetylation to form N-ethanoyl-3-acetoxyazetidine.
Deacetylation Reaction: The acetylated product is then deacetylated to yield this compound.
Industrial Production Methods
For industrial-scale production, the synthesis method involves the introduction of hydrogen chloride gas into a solution of N-(trityl)-3-hydroxyazetidine. This reaction removes triphenylchloromethane and results in the formation of this compound. This method is advantageous due to its high yield, safety, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-Hydroxyazetidine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of fluoroquinolone antibiotics and polypeptides.
Biology: The compound is used in the study of enzyme inhibitors and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs for rheumatoid arthritis.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or interacting with proteins, leading to the desired biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
3-Hydroxyazetidine hydrochloride can be compared with other similar compounds, such as:
- 3-Methoxyazetidine hydrochloride
- 1-Boc-3-hydroxyazetidine
- 4-Hydroxypiperidine
Uniqueness
- This compound : Known for its role as an intermediate in the synthesis of fluoroquinolone antibiotics and polypeptides.
- 3-Methoxyazetidine hydrochloride : Used in different synthetic applications due to the presence of a methoxy group.
- 1-Boc-3-hydroxyazetidine : Utilized in peptide synthesis and as a protecting group.
- 4-Hydroxypiperidine : Employed in the synthesis of various pharmaceuticals and as a building block in organic chemistry .
By comparing these compounds, the unique applications and properties of this compound can be highlighted, showcasing its importance in scientific research and industrial applications.
Properties
IUPAC Name |
azetidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUPQEUNHVVNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374721 | |
Record name | 3-Hydroxyazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-18-6 | |
Record name | 3-Hydroxyazetidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18621-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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